ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O7S2/c1-6-36-26(31)23-21-11-12-28(18(2)3)17-22(21)37-25(23)27-24(30)19-7-9-20(10-8-19)38(32,33)29(13-15-34-4)14-16-35-5/h7-10,18H,6,11-17H2,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZWYVTZDIUQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS Number: 1216419-32-7) is a complex organic compound with potential therapeutic applications. Its unique structure includes a thieno[2,3-c]pyridine core that is modified with sulfamoyl and ethyl groups, which may influence its biological activity.
- Molecular Formula : C27H39N3O7S2
- Molecular Weight : 581.74 g/mol
- Structure : The compound features a tetrahydrothieno[2,3-c]pyridine moiety, which is known for various pharmacological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties. Key findings include:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the sulfamoyl group may enhance its interaction with biological targets involved in cancer cell proliferation.
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens. The thieno[2,3-c]pyridine structure is often associated with antimicrobial activity due to its ability to interfere with microbial metabolism.
- Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Case Studies
-
Study on Anticancer Effects :
- A study evaluated the cytotoxicity of the compound against several cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells). Results showed an IC50 value of approximately 12 µM for A549 cells, indicating moderate potency.
- Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.
-
Antimicrobial Activity Evaluation :
- The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. It exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C27H39N3O7S2 |
| Molecular Weight | 581.74 g/mol |
| IC50 (A549 Cells) | 12 µM |
| MIC (Staphylococcus aureus) | 16 µg/mL |
| MIC (Escherichia coli) | 32 µg/mL |
Q & A
Q. What are the key steps for synthesizing ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:
- Step 1 : React the tetrahydrothieno[2,3-c]pyridine core with 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the benzamido intermediate.
- Step 2 : Esterify the carboxyl group using ethyl chloroformate in the presence of a base like triethylamine.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Critical Parameters : Monitor reaction progress via TLC or HPLC to avoid over-substitution or side reactions.
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry (e.g., tetrahydrothieno ring conformation).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation.
- FT-IR : Identify functional groups (e.g., sulfonamide N–H stretch at ~3350 cm, ester C=O at ~1720 cm).
- XRD : For crystalline samples, confirm solid-state structure and hydrogen-bonding networks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
| Factor | Range | Response |
|---|---|---|
| Temperature | 0–40°C | Yield (%) |
| Solvent | DCM, THF, DMF | Purity (HPLC area %) |
| Catalyst | DMAP, Pyridine | Reaction Time (hrs) |
| Use a central composite design to identify interactions. For example, higher temperatures in DMF may accelerate coupling but increase side reactions. Post-optimization, validate with triplicate runs . |
Q. What computational methods are suitable for predicting reactivity or binding interactions of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (e.g., sulfonamide group’s electron-withdrawing effect) and reaction pathways .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on the tetrahydrothieno ring’s conformational flexibility .
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities, especially if the compound is a protease inhibitor candidate .
Q. How should conflicting bioactivity data from different assays be resolved?
- Methodological Answer :
- Assay Validation : Cross-check results using orthogonal methods (e.g., SPR for binding vs. enzymatic assays for inhibition).
- Control Experiments : Test for non-specific interactions (e.g., aggregation-prone behavior via dynamic light scattering).
- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability between replicates or assay conditions. For example, discrepancies in IC values may arise from solvent/DMSO concentration effects .
Q. What strategies address solubility challenges in formulation for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Test PEG-400/water or cyclodextrin-based solutions.
- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility.
- Nanoformulation : Use lipid nanoparticles (LNPs) or micelles (e.g., Pluronic F-127) to encapsulate the compound. Characterize stability via dynamic light scattering (DLS) .
Data Contradiction Analysis
Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. XRD)?
- Methodological Answer :
- Contextualize Conditions : NMR reflects solution-state conformations, while XRD shows solid-state packing. For example, the tetrahydrothieno ring may adopt different chair/boat conformations.
- Dynamic Effects : Use variable-temperature NMR to assess ring-flipping kinetics.
- Complementary Techniques : Validate with NOESY/ROESY to identify through-space correlations absent in XRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
